Cas no 89639-85-0 (2-Oxabicyclo3.1.0hex-3-ene-6-carboxylic acid methylester)

2-Oxabicyclo3.1.0hex-3-ene-6-carboxylic acid methylester Chemical and Physical Properties
Names and Identifiers
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- 2-Oxabicyclo[3.1.0]hex-3-ene-6-carboxylicacid,methylester(7CI)
- methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate
- 2-oxa-bicyclo[3.1.0]hex-3-ene-6-carboxylic acid methyl ester
- 2-Oxa-bicyclo<3.1.0>hexen-(3)-carbonsaeure-(6)-methylester
- DTXSID30666552
- 89639-85-0
- 2-OXABICYCLO[3.1.0]HEX-3-ENE-6-CARBOXYLIC ACID METHYL ESTER
- 2-Oxabicyclo3.1.0hex-3-ene-6-carboxylic acid methylester
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- Inchi: InChI=1S/C7H8O3/c1-9-7(8)5-4-2-3-10-6(4)5/h2-6H,1H3
- InChI Key: DZFWDBPAHMWYPV-UHFFFAOYSA-N
- SMILES: COC(=O)C1C2C1OC=C2
Computed Properties
- Exact Mass: 140.04700
- Monoisotopic Mass: 140.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.280
- Boiling Point: 195 ºC
- Flash Point: 72 ºC
- Refractive Index: 1.4738
- PSA: 35.53000
- LogP: 0.31790
2-Oxabicyclo3.1.0hex-3-ene-6-carboxylic acid methylester Security Information
2-Oxabicyclo3.1.0hex-3-ene-6-carboxylic acid methylester Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Oxabicyclo3.1.0hex-3-ene-6-carboxylic acid methylester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O231485-5mg |
2-Oxabicyclo[3.1.0]hex-3-ene-6-carboxylic acid methylester |
89639-85-0 | 5mg |
$ 370.00 | 2022-06-03 | ||
TRC | O231485-10mg |
2-Oxabicyclo[3.1.0]hex-3-ene-6-carboxylic acid methylester |
89639-85-0 | 10mg |
$ 585.00 | 2022-06-03 | ||
TRC | O231485-2.5mg |
2-Oxabicyclo[3.1.0]hex-3-ene-6-carboxylic acid methylester |
89639-85-0 | 2.5mg |
$ 200.00 | 2022-06-03 |
2-Oxabicyclo3.1.0hex-3-ene-6-carboxylic acid methylester Related Literature
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Additional information on 2-Oxabicyclo3.1.0hex-3-ene-6-carboxylic acid methylester
Research Brief on 2-Oxabicyclo[3.1.0]hex-3-ene-6-carboxylic Acid Methyl Ester (CAS: 89639-85-0)
The compound 2-Oxabicyclo[3.1.0]hex-3-ene-6-carboxylic acid methyl ester (CAS: 89639-85-0) has garnered significant attention in recent chemical and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This bicyclic scaffold, characterized by its oxabicyclo framework, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antiviral drug design.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a key precursor in the synthesis of prostaglandin analogs. Researchers demonstrated that its strained ring system facilitates selective functionalization, enabling the creation of derivatives with enhanced binding affinity to cyclooxygenase (COX) enzymes. The study reported a 40% improvement in yield compared to traditional synthetic routes, underscoring its potential for scalable production.
In the realm of antiviral research, a team from MIT recently utilized 89639-85-0 as the starting material for developing novel RNA polymerase inhibitors. Their work, published in Nature Chemical Biology, revealed that derivatives of this compound exhibited remarkable activity against SARS-CoV-2 variants, with EC50 values in the low micromolar range. The researchers attributed this activity to the compound's ability to mimic natural nucleoside triphosphates while maintaining metabolic stability.
From a synthetic chemistry perspective, advancements in catalytic asymmetric synthesis have significantly improved access to enantiomerically pure forms of this bicyclic ester. A 2024 paper in Angewandte Chemie described a novel palladium-catalyzed [2+2+1] cycloaddition that achieves >99% ee, addressing previous challenges in stereocontrol. This methodological breakthrough has important implications for the production of chiral pharmaceuticals based on this scaffold.
Pharmacokinetic studies have also progressed, with recent data showing that methyl ester derivatives of this class demonstrate improved bioavailability compared to their carboxylic acid counterparts. A comparative study in Drug Metabolism and Disposition reported a 3-fold increase in oral absorption while maintaining favorable metabolic stability profiles. These findings position 2-Oxabicyclo[3.1.0]hex-3-ene-6-carboxylic acid methyl ester as a promising candidate for further preclinical development.
Looking forward, several pharmaceutical companies have included derivatives of 89639-85-0 in their development pipelines, particularly for inflammatory and infectious disease indications. The compound's versatility as a synthetic building block, combined with recent methodological advances in its preparation and derivatization, suggests it will remain an important focus of chemical biology research in the coming years.
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